Cas no 84621-31-8 (3-(3,3-difluoroprop-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate)

3-(3,3-difluoroprop-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate structure
84621-31-8 structure
Nome del prodotto:3-(3,3-difluoroprop-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
Numero CAS:84621-31-8
MF:C19H24F2O3
MW:338.388873100281
CID:1826767
PubChem ID:158677

3-(3,3-difluoroprop-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • [3-(3,3-difluoroprop-2-enyl)-2-methyl-4-oxocyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
    • 3-(3,3-difluoroprop-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
    • 84621-31-8
    • 10,10-difluoroallethrin
    • 3-(3,3-Difluoroprop-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
    • DTXSID601004914
    • Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-,3-(3,3-difluoro-2-propenyl)-2-methyl-4-oxo-2-cyclopenten-1-yl ester
    • Inchi: InChI=1S/C19H24F2O3/c1-10(2)8-13-17(19(13,4)5)18(23)24-15-9-14(22)12(11(15)3)6-7-16(20)21/h7-8,13,15,17H,6,9H2,1-5H3
    • Chiave InChI: IHSYBNIZVMLDJH-UHFFFAOYSA-N
    • Sorrisi: CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C(F)F

Proprietà calcolate

  • Massa esatta: 338.16935095g/mol
  • Massa monoisotopica: 338.16935095g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 6
  • Complessità: 648
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.8
  • Superficie polare topologica: 43.4Ų
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.